molecular formula C8H10N2O2 B12524267 N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 142044-60-8

N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12524267
CAS No.: 142044-60-8
M. Wt: 166.18 g/mol
InChI Key: VIYHXENITRPOLD-UHFFFAOYSA-N
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Description

N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of 2-oxo-1,2-dihydropyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This intermediate then reacts with active methylene nitriles to afford the desired 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbonyl positions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with nucleic acids or proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

142044-60-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N,1-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-9-7(11)6-4-3-5-10(2)8(6)12/h3-5H,1-2H3,(H,9,11)

InChI Key

VIYHXENITRPOLD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CN(C1=O)C

Origin of Product

United States

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